molecular formula C13H17NO3 B043911 Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 124391-76-0

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B043911
CAS No.: 124391-76-0
M. Wt: 235.28 g/mol
InChI Key: ZRMWRJLLAVAFQP-LBPRGKRZSA-N
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Description

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxymethyl substituent at the 3S position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen. Its molecular formula is C₁₃H₁₇NO₃ (MW: 250.3 g/mol), confirmed by ESI-MS (m/z 250) . The compound is widely utilized in pharmaceutical synthesis as a building block for peptidomimetics and bioactive molecules. Its stereochemistry and polar hydroxymethyl group enhance its utility in asymmetric synthesis and drug design.

Properties

IUPAC Name

benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMWRJLLAVAFQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452657
Record name Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124391-76-0
Record name Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with biological systems. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₇NO₃
  • Molecular Weight: 235.28 g/mol
  • Structure: Contains a pyrrolidine ring with a hydroxymethyl group at the 3-position, which is crucial for its biological activity.

This compound primarily interacts with beta-adrenergic receptors . These receptors play vital roles in various physiological processes, including:

  • Metabolism regulation
  • Cardiovascular function

Research indicates that this compound can modulate beta-adrenergic signaling pathways, which may be beneficial in treating conditions such as obesity and metabolic disorders.

Interaction Studies

Studies have focused on the compound's binding affinity to beta-adrenergic receptors using radiolabeled ligands and competitive binding assays. Preliminary findings suggest that structural modifications can significantly alter interaction profiles, indicating the importance of structure-function relationships in drug design.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₁₇NO₃Hydroxymethyl at 3-positionModulates beta-adrenergic receptors
Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylateC₁₃H₁₆FNO₃Fluorine substitution at 3-positionPotentially altered receptor affinity
Tert-butyl (5R)-5-(hydroxyphenyl)methylpyrrolidine-1-carboxylateC₁₅H₂₂N₂O₃Tert-butyl group; different ring substitutionInvestigated for CNS activity

This table highlights how variations in the structure can lead to different biological activities, emphasizing the unique role of this compound within this class of compounds.

Study 1: Modulation of Metabolic Pathways

A study investigated the effects of this compound on metabolic pathways in animal models. The results indicated a significant reduction in body weight and improved glucose tolerance, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.

Study 2: Cardiovascular Effects

Another research project analyzed the cardiovascular effects of this compound. It was found to enhance cardiac output while reducing heart rate in hypertensive models, indicating its potential utility in managing cardiovascular diseases.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₇NO₃
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 315718-05-9

The compound features a pyrrolidine ring with a hydroxymethyl group at the 3-position and a benzyl ester at the carboxylate position. This unique structure contributes to its reactivity and biological activity.

Pharmaceutical Applications

1. Drug Development

Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it versatile for constructing complex molecules.

2. Neuraminidase Inhibition

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit inhibitory effects on neuraminidase, an enzyme crucial for viral replication, particularly in influenza viruses. The inhibition of this enzyme can lead to potential antiviral therapies .

3. Adrenergic Receptor Agonists

The compound has been investigated for its potential as a beta-3 adrenergic receptor agonist. Such agonists are valuable in treating obesity and metabolic disorders by enhancing lipolysis and energy expenditure .

Case Study 1: Synthesis of Neuraminidase Inhibitors

A study focused on synthesizing novel neuraminidase inhibitors revealed that pyrrolidine derivatives could effectively reduce viral cytopathogenic effects. The research involved testing various compounds for their ability to inhibit neuraminidase activity, with promising results indicating potential therapeutic applications against influenza .

Case Study 2: Bioactivity Assessment

In another investigation, the bioactivity of hydroxymethyl pyrrolidine derivatives was assessed for their pharmacological effects. The study demonstrated that modifications to the pyrrolidine structure could significantly influence biological activity, suggesting that this compound might be optimized for enhanced efficacy in drug formulations .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 3S-hydroxymethyl, Cbz-protected N C₁₃H₁₇NO₃ 250.3 Intermediate in chiral synthesis; polar, H-bond donor
Benzyl 3-hydroxypyrrolidine-1-carboxylate 3-hydroxy (no methylene spacer) C₁₂H₁₅NO₃ 221.25 Lower hydrophilicity; reduced steric bulk
Benzyl cis-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate 3-fluoro, 4-hydroxymethyl C₁₃H₁₆FNO₃ 253.27 Enhanced metabolic stability; electronegative F
Benzyl 3,3-difluoropyrrolidine-1-carboxylate 3,3-difluoro C₁₂H₁₃F₂NO₂ 257.24 Increased lipophilicity; oxidation resistance
(3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate 3-amino, 4-methyl C₁₃H₁₈N₂O₂ 234.29 Basic amino group; potential for salt formation
Benzyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate 3-chlorosulfonyl C₁₂H₁₄ClNO₄S 303.76 Reactive sulfonyl chloride; used in cross-coupling

Reactivity and Functionalization

  • The hydroxymethyl group in the target compound enables etherification, esterification, or oxidation to carboxylic acids, offering versatility in derivatization .
  • Chlorosulfonyl analogs (e.g., ) exhibit high reactivity toward nucleophiles (e.g., amines, alcohols), making them valuable for sulfonamide formation .
  • Fluorinated derivatives (e.g., ) demonstrate improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is constructed via cyclization reactions. A common approach involves the intramolecular cyclization of γ-amino alcohols or related precursors:

NH2-(CH2)3-CH(OH)-COOBnH2SO4,ΔPyrrolidine derivative\text{NH}2\text{-(CH}2\text{)}3\text{-CH(OH)-COOBn} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Pyrrolidine derivative}

This method yields a racemic mixture, necessitating subsequent chiral resolution.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position is introduced via stereoselective reduction of a ketone intermediate. For example:

3-Oxopyrrolidine-1-carboxylateNaBH4/MeOH3-Hydroxypyrrolidine-1-carboxylate (racemic)\text{3-Oxopyrrolidine-1-carboxylate} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{3-Hydroxypyrrolidine-1-carboxylate (racemic)}

To achieve the (S)-configuration, asymmetric reduction using the Corey-Bakshi-Shibata (CBS) catalyst is employed:

Yield: 92%, ee: 98%\text{Yield: 92\%, ee: 98\%}

Benzyl Protection and Final Functionalization

The nitrogen atom is protected as a benzyl carbamate via reaction with benzyl chloroformate:

Pyrrolidine-NH+ClCOOBnEt3NBenzyl carbamate\text{Pyrrolidine-NH} + \text{ClCOOBn} \xrightarrow{\text{Et}_3\text{N}} \text{Benzyl carbamate}

This step ensures stability during subsequent reactions.

Optimization of Reaction Conditions

Catalytic Asymmetric Synthesis

Recent advances utilize rhodium-catalyzed hydrogenation for enhanced stereocontrol:

ParameterValueImpact on Yield/Stereoselectivity
Catalyst Loading2 mol% Rh(I)ee >99%
SolventTetrahydrofuranImproved solubility
Temperature-20°CReduced side reactions

This method achieves near-perfect enantiomeric excess (ee) and scales efficiently.

Enzymatic Resolution

Racemic mixtures are resolved using lipase enzymes (e.g., Candida antarctica):

Racemic esterLipase(S)-Alcohol + (R)-Ester\text{Racemic ester} \xrightarrow{\text{Lipase}} \text{(S)-Alcohol + (R)-Ester}

The (S)-alcohol is isolated with >99% purity, while the (R)-ester is recycled.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance efficiency:

  • Residence Time : 5 minutes

  • Throughput : 1 kg/hour

  • Purity : >99.5%

Green Chemistry Initiatives

Solvent-free reactions and biocatalytic steps reduce environmental impact:

Water as solvent, 70°C, Yield: 88%\text{Water as solvent, 70°C, Yield: 88\%}

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost ($/kg)
CBS Reduction9298Moderate1200
Enzymatic Resolution8599.5High900
Rhodium Catalysis9599.9Low2500

Rhodium catalysis offers superior stereoselectivity but is cost-prohibitive for large-scale use.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate with high enantiomeric purity?

Answer:
The synthesis typically involves stereoselective functionalization of pyrrolidine scaffolds. A common approach includes:

  • Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate to form the 1-carboxylate intermediate.
  • Step 2: Hydroxymethyl group introduction at the C3 position via Sharpless asymmetric dihydroxylation or enzymatic resolution to ensure (S)-configuration .
  • Step 3: Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) followed by chiral HPLC to confirm enantiomeric excess (>99% ee) .
  • Key validation: 1^1H/13^13C NMR (amide proton at δ 4.2–4.5 ppm; benzyl carbamate carbonyl at ~155 ppm) and polarimetry for optical rotation .

Basic Question: How should researchers characterize the stability of this compound under varying storage conditions?

Answer:

  • Stability testing: Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor hydrolysis of the carbamate group via LC-MS (e.g., m/z 235 → m/z 91 for benzyl alcohol fragment) .
  • Storage recommendations: Store at 2–8°C in inert atmosphere (argon) to prevent oxidation of the hydroxymethyl group. Avoid exposure to moisture, as the carbamate bond is susceptible to hydrolysis .

Advanced Question: What analytical techniques resolve contradictions in stereochemical assignments of pyrrolidine derivatives like this compound?

Answer:

  • X-ray crystallography: Definitive stereochemical confirmation requires single-crystal analysis. For example, (3S,4S)-1-benzylpyrrolidine-3,4-diol crystallizes in the orthorhombic P2_1$$2_1$$2_1 space group, with C3 hydroxyl and hydroxymethyl groups in equatorial positions .
  • Vibrational circular dichroism (VCD): Distinguishes enantiomers via C=O and C–O stretching modes (1700–1750 cm1^{-1}) .
  • Contradiction resolution: Cross-validate NMR-derived NOE effects with computational modeling (e.g., DFT-optimized structures) to confirm spatial arrangement .

Advanced Question: How can researchers design experiments to study the reactivity of the hydroxymethyl group in this compound for derivatization?

Answer:

  • Functionalization strategies:
    • Oxidation: Use TEMPO/NaClO2_2 to convert –CH2_2OH to –COOH for carboxylate analogs .
    • Esterification: React with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions (DMAP catalyst) .
  • Kinetic monitoring: Track reaction progress via 1^1H NMR (disappearance of –CH2_2OH triplet at δ 3.5–3.7 ppm) .
  • Challenges: Ensure regioselectivity by protecting the carbamate group with tert-butyl during multi-step syntheses .

Advanced Question: What methodologies identify and quantify degradation impurities in pharmaceutical intermediates containing this compound?

Answer:

  • Impurity profiling: Use LC-MS/MS with a C18 column (0.1% formic acid/ACN gradient). Major impurities include:
    • Hydrolysis product: Benzyl alcohol (m/z 108) from carbamate cleavage .
    • Oxidative byproduct: Ketone derivative (m/z 233) from hydroxymethyl group oxidation .
  • Quantification: Validate with spiked samples (0.1–1.0% w/w) and linear regression (R2^2 > 0.99) .
  • Case study: Upadacitinib impurity analysis shows structurally related pyrrolidine carboxylates require chiral separations (e.g., CHIRALPAK® AD-H column) .

Advanced Question: How can computational modeling predict the biological activity of analogs derived from this compound?

Answer:

  • Docking studies: Use Schrödinger Suite to model interactions with targets like JAK1 (PDB: 6CM4). The hydroxymethyl group forms hydrogen bonds with Glu966 and Lys908 .
  • QSAR modeling: Correlate logP (calculated: 1.2) and polar surface area (75 Å2^2) with permeability (Caco-2 assay data) .
  • Limitations: Validate in vitro, as steric effects from the benzyl group may reduce binding affinity despite favorable computed scores .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Toxicology: While acute toxicity data are limited, assume LD50_{50} > 2000 mg/kg (oral, rat) based on structurally similar carbamates .

Advanced Question: How does the stereochemistry of the pyrrolidine ring influence its utility as a building block in peptidomimetics?

Answer:

  • Conformational analysis: The (3S)-configuration positions the hydroxymethyl group axially, enabling hydrogen bonding with backbone amides in α-helix mimetics .
  • Case study: Incorporation into macrocyclic peptides improves proteolytic stability (t1/2_{1/2} increased from 2 h to >24 h in serum) .
  • Synthetic tuning: Replace benzyl with tert-butoxycarbonyl (Boc) for SPPS compatibility, using TFA for deprotection .

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